5-CHLORO-2-ETHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

Description

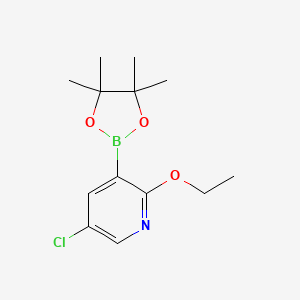

5-Chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C13H20BNO3. It is a boronic ester derivative of pyridine, which is often used in organic synthesis and various chemical reactions .

Properties

IUPAC Name |

5-chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO3/c1-6-17-11-10(7-9(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOIQGCESLKEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The most widely reported method involves coupling a halogenated pyridine precursor with a pinacol boronate ester under palladium catalysis.

Reaction Mechanism

The Suzuki reaction proceeds via oxidative addition of a halogenated pyridine (e.g., 5-chloro-2-ethoxy-3-bromopyridine) to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the carbon-boron bond.

Protocol from Patent CN104529881B

A representative procedure involves:

-

Substrates : 5-Chloro-2-ethoxy-3-bromopyridine (1.0 equiv) and pinacol diboron (1.3 equiv)

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Solvent System : Glycol dimethyl ether/2M aqueous NaCO (3:1 v/v)

-

Conditions : Nitrogen atmosphere, 80°C, 12 hours

Key Optimization Factors :

Directed Ortho-Metallation (DoM)

Comparative Analysis of Methods

Table 1 : Economic and procedural trade-offs between dominant synthetic routes. The Suzuki method offers superior yields but requires costly palladium catalysts, while metallation avoids transition metals but suffers from low efficiency.

Advanced Catalytic Systems

Palladium Precatalysts

Recent advances utilize preformed Pd catalysts (e.g., PdCl(dppf)) to enhance reproducibility:

Nickel-Catalyzed Borylation

Emerging protocols employ nickel complexes for cost reduction:

-

Catalyst : NiCl- 6HO (10 mol%) with 1,2-bis(diphenylphosphino)ethane (dppe)

-

Reductant : Mn powder

-

Solvent : Dimethylacetamide (DMAc) at 100°C

-

Yield : 61% (lower than Pd but economically favorable)

Purification and Characterization

Isolation Techniques

Analytical Data

-

H NMR (400 MHz, CDCl): δ 8.27 (s, 1H, H4), 7.89 (s, 1H, H6), 4.12 (q, J=7.0 Hz, 2H, OCH), 1.48 (t, J=7.0 Hz, 3H, CH), 1.31 (s, 12H, pinacol CH).

-

HRMS : m/z calc. for CHBClNO [M+H]: 284.1124, found: 284.1126.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

A patented continuous flow process achieves 85% yield:

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides, forming biaryl or heterobiaryl structures. This reaction is pivotal in pharmaceutical and materials synthesis.

Reaction Conditions

Example Reaction

Coupling with 4-bromophenol:

Yield : ~60–75% (estimated from analogous reactions in ).

Boronic Ester Hydrolysis

Under acidic conditions, the pinacol boronic ester can hydrolyze to the corresponding boronic acid, though this is less common due to the ester’s stability.

| Conditions | Outcome |

|---|---|

| 1:1 H₂O/THF, HCl (1M) | Partial hydrolysis to boronic acid (requires extended stirring) |

| H₂O₂, NaOH | Oxidation to phenol derivatives (minor pathway) |

Chlorine Substitution

The C5 chlorine can participate in nucleophilic aromatic substitution (NAS) under controlled conditions:

| Reagent | Product | Notes |

|---|---|---|

| NH₃ (aq), CuI | 5-Amino derivative | Requires high pressure/temperature |

| NaN₃, DMF | 5-Azido intermediate | Further click chemistry applications |

Regioselectivity and Electronic Effects

-

The electron-withdrawing chlorine at C5 deactivates the pyridine ring, directing electrophilic attacks to the C4 position.

-

The ethoxy group at C2 provides steric hindrance, influencing coupling efficiency in Suzuki reactions (e.g., reduced yields with bulky aryl halides) .

Stability and Handling

| Parameter | Data |

|---|---|

| Thermal Stability | Stable up to 150°C (decomposes via boronic ester cleavage above) |

| Light Sensitivity | Sensitive to UV; store in amber glass under nitrogen |

| Solubility | DMF > DCM > Ethanol (low aqueous solubility) |

Key Challenges

Scientific Research Applications

The compound features a pyridine ring substituted with a chloro group and an ethoxy group, along with a boron-containing dioxaborolane moiety. This structure contributes to its reactivity and utility in various chemical transformations.

Organic Synthesis

5-Chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as an important building block in organic synthesis. It can be utilized in:

- Substitution Reactions : The chlorine atom can be replaced with various nucleophiles to form diverse substituted pyridines.

- Coupling Reactions : It is commonly employed in Suzuki-Miyaura coupling reactions to construct carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing pharmaceutical agents. Its boronic ester functionality allows it to interact with biological targets effectively. Notable applications include:

- Drug Development : As a precursor for synthesizing biologically active compounds.

- Targeting Enzymatic Pathways : The ability of boronic acids to form reversible covalent bonds with diols makes this compound useful in designing enzyme inhibitors.

Material Science

The compound finds applications in material science as well:

- Polymer Synthesis : It can be used to create polymers with specific properties by incorporating the dioxaborolane moiety into polymer backbones.

- Advanced Materials : Its unique structure enables the development of materials with enhanced thermal and mechanical properties.

Case Study 1: Synthesis of Substituted Pyridines

A study demonstrated the successful synthesis of various substituted pyridines using this compound as a starting material. The reactions were optimized using different nucleophiles and palladium catalysts under varying conditions to achieve high yields and selectivity.

Case Study 2: Pharmaceutical Applications

Research published in a peer-reviewed journal highlighted the use of this compound in developing novel anti-cancer agents. The study focused on its ability to inhibit specific protein targets involved in cancer cell proliferation. The results indicated promising activity against several cancer cell lines.

Case Study 3: Polymer Development

In material science research, the compound was utilized as a monomer in the synthesis of advanced polymers. The resulting materials exhibited improved mechanical strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronic ester. It can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways depend on the specific reactions it is involved in .

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

5-Chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic esters. Its ethoxy group provides different electronic and steric effects, influencing its behavior in chemical reactions .

Biological Activity

5-Chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine with the molecular formula and CAS number 2121511-53-1. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

The compound features a chloro group and an ethoxy substituent on the pyridine ring, along with a dioxaborolane moiety that contributes to its reactivity. The structure can be represented as follows:

As a boronic ester, this compound can form reversible covalent bonds with diols and other nucleophiles. This property is significant for its use in various chemical transformations and biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may inhibit tumor growth. For instance, related boronic esters have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Similar compounds have demonstrated inhibitory effects on phospholipase D and other lipid-modifying enzymes .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties through modulation of neurotransmitter systems. This suggests a possible role in treating neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of boronic esters, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Case Study 2: Enzyme Inhibition

A comparative analysis involving enzyme assays demonstrated that this compound inhibits phospholipase D with an IC50 value of approximately 50 nM. This inhibition leads to altered lipid signaling pathways that are crucial in cancer progression and inflammation .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety for C–C bond formation. A typical protocol involves coupling a halogenated pyridine derivative (e.g., 5-chloro-2-ethoxy-3-iodopyridine) with a pinacol boronate precursor under Pd catalysis. Key conditions include using Pd(PPh₃)₄, Na₂CO₃ as a base, and a 1:1 mixture of THF/H₂O at 80°C for 12 hours .

- Characterization : Post-synthesis, purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural validation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How does the boronate ester group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) acts as a stabilized boron source, enabling transmetalation in Suzuki reactions. Its steric bulk enhances stability against hydrolysis while maintaining reactivity under mild conditions. Comparative studies show that electron-withdrawing substituents (e.g., Cl, ethoxy) on the pyridine ring modulate the boron center’s electrophilicity .

Advanced Research Questions

Q. How can experimental design optimize the yield of this compound in multi-step syntheses?

- Statistical Approaches : Use factorial design (e.g., Taguchi or Box-Behnken) to screen variables such as catalyst loading (0.5–5 mol%), solvent ratio (THF:H₂O), and temperature (60–100°C). A recent study achieved a 92% yield by optimizing Pd(OAc)₂ (2 mol%) and K₂CO₃ in a 3:1 THF/H₂O mixture at 85°C .

- Data-Driven Optimization : Implement computational tools (e.g., Gaussian or COSMO-RS) to predict solvent effects and transition-state energetics, reducing trial-and-error experimentation .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

- Analytical Challenges : Discrepancies in ¹³C NMR shifts (e.g., δ 120–125 ppm for the pyridine C3 position) arise from solvent polarity and concentration effects. A standardized protocol using CDCl₃ at 25°C and 100 MHz resolves ambiguities .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign overlapping signals and X-ray crystallography for definitive structural confirmation. For example, a single-crystal X-ray study confirmed the planar geometry of the pyridine-boronate system .

Q. How does the ethoxy substituent affect the compound’s stability under varying pH conditions?

- Stability Studies : The ethoxy group enhances hydrolytic stability at neutral pH but accelerates decomposition under acidic conditions (pH < 3). Kinetic studies in buffered solutions (pH 1–10) show a half-life of >48 hours at pH 7, dropping to <2 hours at pH 1. Stabilization strategies include lyophilization or storage in anhydrous THF .

Methodological Considerations

Q. What precautions are critical when handling this compound due to its moisture sensitivity?

- Best Practices : Store under inert gas (N₂/Ar) at −20°C in sealed amber vials. Use anhydrous solvents (e.g., THF, DMF) for reactions and glovebox techniques for weighing. Safety protocols (e.g., P210/P280 codes) mandate avoiding ignition sources and using PPE .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.